molecular formula C8H14F2O2 B6589949 ethyl 5,5-difluorohexanoate CAS No. 503-55-9

ethyl 5,5-difluorohexanoate

Cat. No.: B6589949
CAS No.: 503-55-9
M. Wt: 180.2
InChI Key:
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Description

Ethyl 5,5-difluorohexanoate is an organic compound with the molecular formula C8H14F2O2 It is an ester derivative of hexanoic acid, where two hydrogen atoms on the fifth carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-difluorohexanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-difluorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluorohexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5,5-difluorohexanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 5,5-difluorohexanol.

    Substitution: The fluorine atoms on the fifth carbon can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 5,5-difluorohexanoic acid and ethanol.

    Reduction: 5,5-difluorohexanol.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,5-difluorohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 5,5-difluorohexanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and fluorine functionalities. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 5,5-difluorohexanoate can be compared with other fluorinated esters such as:

  • Ethyl 4,4-difluorobutanoate
  • Ethyl 6,6-difluoroheptanoate
  • Ethyl 3,3-difluoropropanoate

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and applications. This compound is unique due to the specific placement of fluorine atoms on the fifth carbon, which imparts distinct properties and reactivity.

Properties

CAS No.

503-55-9

Molecular Formula

C8H14F2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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